molecular formula C8H8N2O B11797397 N-Methylbenzo[d]oxazol-6-amine

N-Methylbenzo[d]oxazol-6-amine

Cat. No.: B11797397
M. Wt: 148.16 g/mol
InChI Key: HGSXXDOTIGTQAG-UHFFFAOYSA-N
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Description

N-Methylbenzo[d]oxazol-6-amine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzene ring fused to an oxazole ring, with a methyl group attached to the nitrogen atom and an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the methylation of benzoxazole-2-thiol followed by a nucleophilic addition-elimination reaction with methylamine . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzo[d]oxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of low cytotoxicity and significant biological activity makes it a promising candidate for further research and development.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

N-methyl-1,3-benzoxazol-6-amine

InChI

InChI=1S/C8H8N2O/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3

InChI Key

HGSXXDOTIGTQAG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=CO2

Origin of Product

United States

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